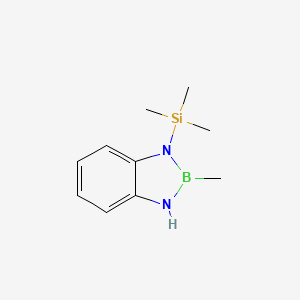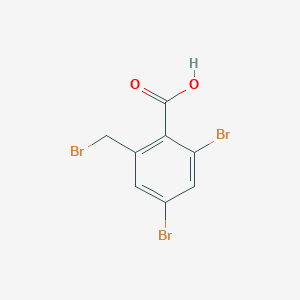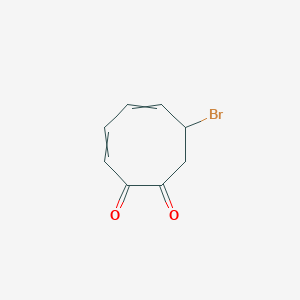
2-Methyl-1-(trimethylsilyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(trimethylsilyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole is a unique organosilicon compound that features a benzodiazaborole ring system. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The presence of both silicon and boron atoms within the same molecule provides unique reactivity and properties that can be exploited in different chemical processes.
準備方法
The synthesis of 2-Methyl-1-(trimethylsilyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole typically involves the reaction of a suitable precursor with trimethylsilyl reagents under controlled conditions. One common method involves the cyclization of a precursor containing both boron and nitrogen atoms in the presence of a trimethylsilyl group. The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.
化学反応の分析
2-Methyl-1-(trimethylsilyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using suitable reducing agents to yield different products.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Methyl-1-(trimethylsilyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Methyl-1-(trimethylsilyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole involves its interaction with molecular targets through its boron and silicon atoms. These interactions can lead to the formation of stable complexes, which can then participate in various chemical reactions. The pathways involved often include the formation of intermediate species that facilitate the desired chemical transformations.
類似化合物との比較
Similar compounds to 2-Methyl-1-(trimethylsilyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole include other benzodiazaborole derivatives and organosilicon compounds. What sets this compound apart is the presence of both boron and silicon atoms within the same molecule, providing unique reactivity and properties. Other similar compounds include:
1,3,2-Benzodiazaborole: Lacks the trimethylsilyl group but shares the core structure.
Trimethylsilyl-substituted compounds: Contain the trimethylsilyl group but differ in the rest of the molecular structure.
Organoboron compounds: Feature boron atoms but may not have the same ring system or silicon atoms.
This unique combination of elements and structure makes this compound a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
61079-36-5 |
|---|---|
分子式 |
C10H17BN2Si |
分子量 |
204.15 g/mol |
IUPAC名 |
trimethyl-(2-methyl-1H-1,3,2-benzodiazaborol-3-yl)silane |
InChI |
InChI=1S/C10H17BN2Si/c1-11-12-9-7-5-6-8-10(9)13(11)14(2,3)4/h5-8,12H,1-4H3 |
InChIキー |
OJAZERJEROCIHR-UHFFFAOYSA-N |
正規SMILES |
B1(NC2=CC=CC=C2N1[Si](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14587700.png)
![6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14587707.png)



![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)

![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
![N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide](/img/structure/B14587759.png)

